

Comprehensive Spectroscopic Profiling: 2,8-Dimethoxyquinazoline-6-carboxylic acid

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Compound of Interest

Compound Name: 2,8-Dimethoxyquinazoline-6-carboxylic acid

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Compound Identity & Structural Logic

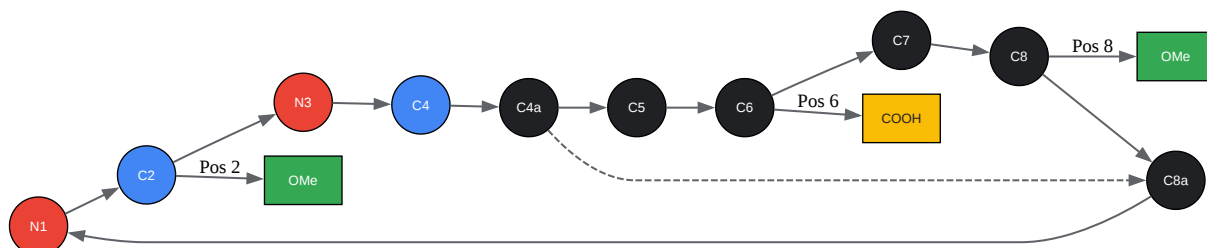
Before analyzing spectra, one must establish the structural connectivity that dictates the signal patterns. Unlike the common 6,7-dimethoxy substituted drugs (e.g., Prazosin), the 2,8-dimethoxy substitution pattern creates a unique electronic environment.

- IUPAC Name: **2,8-Dimethoxyquinazoline-6-carboxylic acid**
- CAS Number: 2721375-00-2[1]
- Molecular Formula: C₁₁H₁₀N₂O₄
- Molecular Weight: 234.21 g/mol
- Core Scaffold: 1,3-Diazanaphthalene (Quinazoline)

Structural Visualization

The following diagram illustrates the atomic numbering and electronic influences essential for interpreting NMR data. Note the C4-H proton (characteristic singlet) and the C6-COOH

(electron-withdrawing) group.



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Figure 1: Connectivity map of **2,8-Dimethoxyquinazoline-6-carboxylic acid** showing key substitution sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the high symmetry of the pyrimidine ring broken by the benzene substituents. The data below assumes a solvent of DMSO-d₆, which is required to solubilize the free carboxylic acid and prevent aggregation.

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by three aromatic signals and two distinct methoxy singlets.[2]

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
COOH	12.50 - 13.50	br s	1H	Exchangeable carboxylic acid proton. Broadening depends on water content.
H-4	9.25 - 9.40	s	1H	Diagnostic Peak. The proton between the two nitrogens (N3-C4-C4a) is highly deshielded.
H-5	8.45 - 8.55	d ($J \approx 1.8$ Hz)	1H	Ortho to electron-withdrawing COOH; peri to N1 lone pair. Appears as a doublet due to meta-coupling with H-7.
H-7	7.60 - 7.70	d ($J \approx 1.8$ Hz)	1H	Shielded by ortho-OMe (Pos 8) but deshielded by ortho-COOH (Pos 6). Meta-coupled to H-5.

2-OMe	4.05 - 4.10	s	3H	Attached to the electron-deficient pyrimidine ring (C2). More deshielded than 8-OMe.
8-OMe	3.90 - 3.95	s	3H	Attached to the benzene ring (C8). Typical aryl methoxy range.

Technical Insight:

- Differentiation of H-5 and H-7: H-5 is significantly downfield (higher ppm) compared to H-7 because H-5 sits in the deshielding cone of the carbonyl group and experiences the peri-effect from the heterocyclic ring. H-7 is shielded by the electron-donating methoxy group at position 8.
- NOESY Correlation: A Nuclear Overhauser Effect (NOE) experiment will show a correlation between the 8-OMe singlet and the H-7 doublet, confirming the regiochemistry.

¹³C NMR (100 MHz, DMSO-d₆)

Key carbon signals to verify the oxidation state of the scaffold.

Carbon Type	Shift (δ ppm)	Assignment
C=O (Acid)	166.5	Carbonyl carbon of the carboxylic acid.
C-2	161.8	Guanidine-like carbon; attached to two nitrogens and an oxygen. Most deshielded ring carbon.
C-4	158.5	Imine-like carbon (C=N).
C-8	154.2	Aromatic C-O (attached to methoxy).
C-8a	148.0	Bridgehead carbon quaternary.
C-6	128.5	Ipsso carbon attached to COOH.
C-5	126.0	Aromatic CH.
C-4a	122.0	Bridgehead carbon.
C-7	115.5	Aromatic CH (Ortho to OMe).
2-OCH ₃	55.2	Methoxy carbon on pyrimidine.
8-OCH ₃	56.5	Methoxy carbon on benzene (sterically crowded).

Mass Spectrometry (MS) Data

Mass spectrometry is critical for confirming the molecular weight and the stability of the methoxy groups.

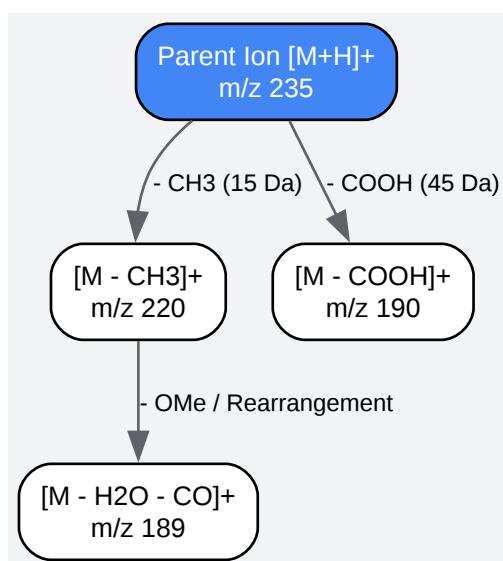
- Ionization Mode: Electrospray Ionization (ESI), Positive/Negative Mode.
- Molecular Ion:
 - ESI(+): $[M+H]^+ = 235.07$ m/z

- ESI(-): $[M-H]^- = 233.06$ m/z (Preferred for carboxylic acids)

Fragmentation Pathway (ESI-MS/MS)

The fragmentation pattern follows a predictable loss of the labile groups.

- Parent Ion: m/z 235 $[M+H]^+$
- Primary Loss: Loss of Methyl radical ($\bullet\text{CH}_3$) from the sterically crowded 8-OMe or facile 2-OMe. \rightarrow m/z 220.
- Secondary Loss: Decarboxylation ($-\text{CO}_2$) is common for benzoic acid derivatives, especially in high-energy collision dissociation (CID). \rightarrow m/z 191.
- Ring Cleavage: Retro-Diels-Alder (RDA) type cleavage of the pyrimidine ring is observed at high energy.



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Figure 2: Predicted ESI(+) fragmentation pathway for structural verification.

Infrared (IR) Spectroscopy

IR is a rapid validation tool for the functional groups, particularly distinguishing the acid from an ester or amide intermediate.

- O-H Stretch (Acid): 2500–3300 cm^{-1} (Very broad, characteristic "hump" overlapping C-H stretches).
- C=O Stretch (Acid): 1680–1705 cm^{-1} (Strong). Note: If the sample is a salt (carboxylate), this shifts to ~1550-1610 cm^{-1} .
- C=N / C=C (Quinazoline Ring): 1580–1620 cm^{-1} (Multiple sharp bands).
- C-O Stretch (Methoxy): 1220–1270 cm^{-1} (Strong, asymmetric stretch).

Experimental Protocols

Protocol A: Sample Preparation for NMR

- Solvent: Use DMSO- d_6 (99.9% D). Chloroform-d (CDCl_3) is not recommended due to the poor solubility of the carboxylic acid moiety and potential aggregation effects that broaden signals.
- Concentration: 5–10 mg of sample in 0.6 mL solvent.
- Temperature: Run at 298 K (25°C). If -OH broadening is severe, heat to 313 K (40°C) to sharpen exchangeable protons.

Protocol B: LC-MS Method for Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid (buffers the acid).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 310 nm (quinazoline specific absorption).

Protocol C: Synthesis Context (Reference)

While this guide focuses on analysis, understanding the origin aids in identifying impurities. This compound is typically synthesized via Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$) on a 2,4-

dichloro-8-methoxyquinazoline-6-carboxylate precursor, followed by hydrolysis.

- Common Impurity: 2-chloro-8-methoxy... (Incomplete substitution) or 2-hydroxy... (Hydrolysis of the 2-OMe group).
- Check: Look for a missing OMe singlet at 4.1 ppm to rule out hydrolysis to the quinazolinone.

References

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Sources

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